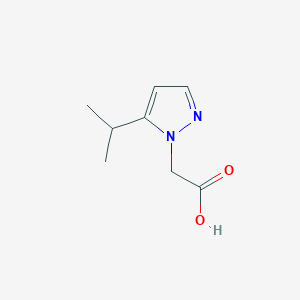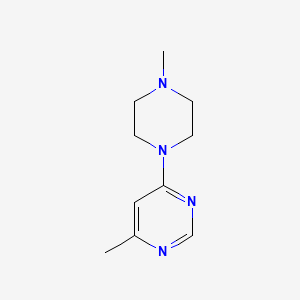
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.
Wissenschaftliche Forschungsanwendungen
1. Histamine H4 Receptor Ligands
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine is studied as a ligand for the histamine H4 receptor (H4R). One compound, 4-tert-butyl-6-(4-methylpiperazin-1-yl)pyrimidin-2-ylamine, has shown potency in vitro and activity as an anti-inflammatory agent in animal models. It also exhibits antinociceptive activity, supporting the potential of H4R antagonists in pain management (Altenbach et al., 2008).
2. Synthesis of Heterocyclic Sulfanylpyrimidin-4(3H)-one Derivatives
Research into the synthesis of new heterocyclic sulfanylpyrimidin-4(3H)-one derivatives, which display a spectrum of biological activities, includes the use of 4-methylpiperazin-1-yl methyl derivatives. These compounds are synthesized using simple and efficient methods, indicating their potential in various biological applications (Bassyouni & Fathalla, 2013).
3. Cholinesterase and Aβ-Aggregation Inhibitors
A class of 2,4-disubstituted pyrimidines, including 2-(4-methylpiperidin-1-yl)-N-(naphth-1-ylmethyl)pyrimidin-4-amine, has been identified as potent and selective inhibitors of butyrylcholinesterase (BuChE), with potential application in Alzheimer's disease treatment. These compounds also inhibit acetylcholinesterase (AChE)-induced aggregation of amyloid-β (Aβ) fibrils, suggesting their utility in targeting multiple pathological routes in Alzheimer's disease (Mohamed et al., 2011).
4. Anti-Anoxic Activity
Studies on cerebral protective agents have explored 4-methylpiperazin-1-ylcarbonyl derivatives of pyrimidine, demonstrating significant anti-anoxic activity in mice models. These compounds are potential candidates for treating conditions involving anoxic brain damage (Kuno et al., 1993).
5. PET Imaging Agents
N-(3-(4-methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide has been synthesized for potential use in positron emission tomography (PET) imaging to study IRAK4 enzyme activity in neuroinflammation. This development highlights the use of 4-methylpiperazin-1-yl pyrimidine derivatives in advanced medical imaging (Wang et al., 2018).
6. Antitumor Activities
4,5-Dihydro-1H-thiochromeno[4,3-d]pyrimidine derivatives, including those with a 4-methylpiperazin-1-yl moiety, have shown significant antitumor activities against human cancer cell lines. These compounds are considered potent candidates for anticancer drug development (Guo et al., 2012).
7. Synthesis of Pyrimidine Incorporated Piperazine Derivatives with Antimicrobial Activity
Research on synthesizing pyrimidine incorporated piperazine derivatives has revealed significant antimicrobial properties. These compounds, including 4-methylpiperazin-1-yl derivatives, have shown promising antibacterial and antifungal activities (Thriveni et al., 2014).
Eigenschaften
IUPAC Name |
4-methyl-6-(4-methylpiperazin-1-yl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4/c1-9-7-10(12-8-11-9)14-5-3-13(2)4-6-14/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTPDRCZFYKXSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-6-(4-methylpiperazin-1-yl)pyrimidine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-(((9H-Fluoren-9-yl)methoxy)carbonyl)-2-oxa-7-azaspiro[4.4]nonane-9-carboxylic acid](/img/structure/B2534240.png)
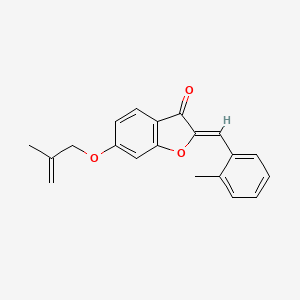
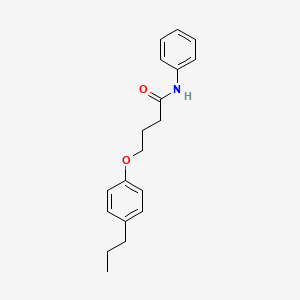


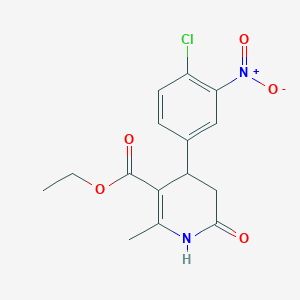
![2-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2534248.png)
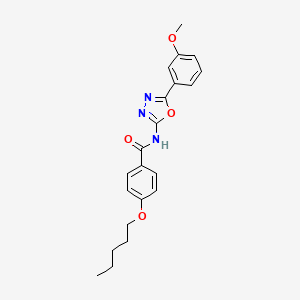
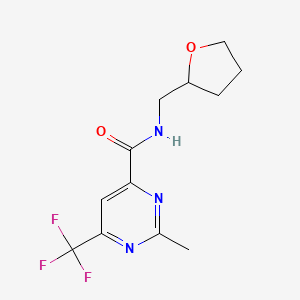
![Rac-(2r,3r)-3-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2534254.png)

![5-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)-7-phenyl-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2534258.png)

